N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

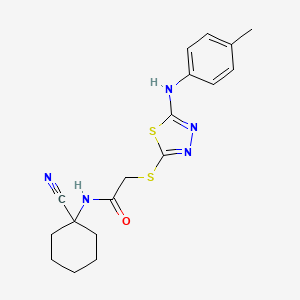

N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (hereafter referred to as the target compound) is a 1,3,4-thiadiazole derivative with a thioacetamide linker and two critical substituents: a p-tolylamino group (para-methyl-substituted aniline) at position 5 of the thiadiazole ring and a 1-cyanocyclohexyl group attached to the acetamide nitrogen. This compound has garnered attention for its potent cytotoxic activity against cancer cell lines, particularly MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values of 0.084 ± 0.020 mmol L<sup>–1</sup> and 0.034 ± 0.008 mmol L<sup>–1</sup>, respectively . Additionally, it exhibits aromatase inhibitory activity (IC50 = 0.062 ± 0.004 mmol L<sup>–1</sup>), which is significant for targeting hormone-dependent cancers . Its synthesis involves coupling reactions between functionalized thiadiazole intermediates and substituted acetamide precursors, characterized by spectral analysis (IR, NMR, MS) .

Properties

Molecular Formula |

C18H21N5OS2 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H21N5OS2/c1-13-5-7-14(8-6-13)20-16-22-23-17(26-16)25-11-15(24)21-18(12-19)9-3-2-4-10-18/h5-8H,2-4,9-11H2,1H3,(H,20,22)(H,21,24) |

InChI Key |

USQLVNZTTDPACW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the p-Tolylamino Group: This step involves the nucleophilic substitution of the thiadiazole ring with p-toluidine.

Attachment of the Cyanocyclohexyl Group: This can be done by reacting cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl group, which is then attached to the thiadiazole ring.

Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with chloroacetic acid to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR): The p-tolylamino and cyanocyclohexyl groups are critical for anticancer activity. Bulkier substituents (e.g., benzylthio in 5h) may reduce solubility but improve target binding .

- Therapeutic Potential: The dual cytotoxic and aromatase inhibitory profile of the target compound supports its development for hormone-resistant cancers.

Biological Activity

N-(1-Cyanocyclohexyl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H23N5OS2

- Molecular Weight : 401.54 g/mol

Synthesis

The synthesis of this compound involves multi-step reactions that yield various derivatives. A notable study synthesized several 1,3,4-thiadiazole derivatives and evaluated their biological activities against cancer cell lines .

Anticancer Activity

The compound exhibits significant cytotoxic effects against various cancer cell lines. In particular:

- MCF-7 (breast cancer) : The compound demonstrated an IC50 value of 0.084 ± 0.020 mmol/L.

- A549 (lung cancer) : An IC50 value of 0.034 ± 0.008 mmol/L was reported.

These values indicate that the compound is more effective than cisplatin in inhibiting the growth of these cancer cells .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of DNA Synthesis : The thiadiazole ring structure has been linked to the inhibition of RNA and DNA synthesis while sparing protein synthesis .

- Targeting Key Enzymes : The compound acts as an inhibitor for enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide synthesis in rapidly dividing cells .

- Induction of Apoptosis : Studies have shown that treatment with this compound increases the proportion of apoptotic cells significantly compared to untreated controls .

Case Studies

A comparative analysis was conducted on various derivatives of thiadiazole compounds, highlighting their anticancer properties:

| Compound Name | Cell Line Tested | IC50 (mmol/L) | Notes |

|---|---|---|---|

| 4y | MCF-7 | 0.084 ± 0.020 | Promising anticancer activity |

| 4y | A549 | 0.034 ± 0.008 | More effective than cisplatin |

| Other Derivatives | NIH3T3 (non-cancer) | Higher IC50 values indicating selectivity towards cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.